5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde
Description
Contextualization within Aromatic Ether Chemistry and Substituted Benzaldehyde (B42025) Frameworks
Aromatic ethers are compounds containing an oxygen atom bonded to an aryl group and an alkyl or another aryl group. georganics.sk They are a cornerstone of organic chemistry, with the ether linkage generally exhibiting high stability. 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is specifically a diaryl ether derivative, where the oxygen connects a substituted phenyl ring to a substituted benzyl (B1604629) group.
This molecule also fits within the framework of substituted benzaldehydes. The benzaldehyde unit is a versatile scaffold in chemical synthesis, and the nature and position of substituents on the aromatic ring profoundly influence its reactivity and properties. The subject compound is polysubstituted, containing a bromine atom, a nitrobenzyl ether group, and the defining aldehyde function, making it a highly functionalized and potentially valuable synthetic building block.
Synthetic Utility of Aldehyde Functionalities in Organic Transformations
The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. wikipedia.org Its carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack. This reactivity allows aldehydes to participate in a vast array of chemical reactions. msu.edubritannica.com
Key transformations involving aldehydes include:
Nucleophilic Addition: Aldehydes react with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), hydrides, and amines.
Acetal (B89532) Formation: In the presence of alcohols and an acid catalyst, aldehydes reversibly form acetals, which serve as common protecting groups for the carbonyl function. msu.edu
Imine and Enamine Formation: Reaction with primary or secondary amines yields imines (Schiff bases) and enamines, respectively. These reactions are crucial in both synthetic and biological chemistry. msu.edu
Condensation Reactions: Aldehydes are key substrates in classic carbon-carbon bond-forming reactions such as the Aldol (B89426) condensation, Wittig reaction, and Knoevenagel condensation.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols.
This broad reactivity makes aldehyde-containing molecules like this compound valuable intermediates for constructing more complex molecular architectures. britannica.comrsc.org
Influence of Halogen and Nitro Substituents on Aromatic Ring Systems
Substituents on an aromatic ring dictate its reactivity towards further chemical modification, primarily through a combination of inductive and resonance effects. libretexts.orgopenstax.org
The bromine atom in this compound is a halogen substituent. Halogens exert a dual electronic influence:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, which deactivates the ring towards electrophilic aromatic substitution. libretexts.orgopenstax.orgmsu.edu
Resonance Effect (+R): The lone pairs of electrons on the halogen can be delocalized into the ring's pi system. This effect donates electron density, particularly at the ortho and para positions. libretexts.orgopenstax.org
The nitro group (-NO₂) present on the benzyl portion of the ether linkage is one of the most powerful electron-withdrawing groups. It deactivates aromatic rings through both a strong inductive effect (-I) and a strong resonance effect (-R). msu.eduminia.edu.egmsu.edu This significantly reduces the electron density of the ring it is attached to, making it much less reactive toward electrophiles and directing incoming groups to the meta position. minia.edu.egmsu.edu
Overview of Aryloxy and Benzyloxy Ethers in Chemical Synthesis and Design
Aryloxy and benzyloxy ethers are important structural motifs in organic chemistry. Aryloxy ethers (Ar-O-R) are often synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed methods like the Ullmann condensation. nih.gov
Benzyloxy ethers (Ar-O-CH₂-Ph), such as the one found in the title compound, are particularly notable for their use as protecting groups for alcohols and phenols. nih.govorganic-chemistry.org The benzyl group is prized for its stability under a wide range of reaction conditions (acidic, basic, oxidative, and reductive). organic-chemistry.org Crucially, it can be selectively removed when needed, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the ether to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. organic-chemistry.org This strategic use of the benzyl ether allows for complex, multi-step syntheses by masking the reactivity of hydroxyl groups. beilstein-journals.org
Properties
IUPAC Name |
5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-12-4-5-14(11(7-12)8-17)20-9-10-2-1-3-13(6-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOYWUIPGNIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 3 Nitrobenzyl Oxy Benzaldehyde and Analogues
Precursor Synthesis and Functionalization Strategies
The construction of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is predicated on the availability of two key building blocks: a substituted benzaldehyde (B42025) and an activated benzyl (B1604629) halide. The synthesis of these precursors requires careful functionalization of the respective aromatic rings.
Synthesis of Substituted Benzaldehyde Intermediates (e.g., 5-bromo-2-hydroxybenzaldehyde, 5-bromo-2-nitrobenzaldehyde)
The preparation of the benzaldehyde component can be approached from several starting materials, with 5-bromo-2-hydroxybenzaldehyde being a common intermediate. One established method for the synthesis of 5-bromo-2-hydroxybenzaldehyde begins with salicylaldehyde. This process involves an initial acylation to protect the hydroxyl group, followed by a rearrangement and subsequent bromination. patsnap.com
Alternatively, 3-hydroxybenzaldehyde (B18108) can serve as a starting point. A general procedure involves the direct bromination of 3-hydroxybenzaldehyde in a suitable solvent like dichloromethane. The reaction is typically carried out by the slow, dropwise addition of bromine at a controlled temperature, often between 35-38°C. chemicalbook.com After the addition is complete, the reaction mixture is stirred overnight at the same temperature. Subsequent cooling and filtration yield the desired 2-bromo-5-hydroxybenzaldehyde (B121625). chemicalbook.com
Another relevant precursor is 5-bromo-2-nitrobenzaldehyde. This compound can be synthesized from 2-bromobenzaldehyde (B122850) through nitration. The reaction is typically performed by dissolving 2-bromobenzaldehyde in concentrated sulfuric acid at a low temperature (e.g., 0°C) and then adding potassium nitrate (B79036) in portions. chemicalbook.com The mixture is stirred for several hours at this temperature before being poured into ice water to precipitate the product. chemicalbook.com The resulting solid can then be collected and purified.
A summary of a representative synthesis for 2-bromo-5-hydroxybenzaldehyde is presented below:
| Starting Material | Reagent | Solvent | Temperature | Yield |
| 3-hydroxybenzaldehyde | Bromine | Dichloromethane | 35-38°C | 63% |
Preparation of Activated Benzyl Halide Components (e.g., 3-nitrobenzyl bromide/chloride)
The benzyl halide component, specifically 3-nitrobenzyl bromide or chloride, is another critical precursor. The synthesis of 3-nitrobenzyl bromide is commonly achieved through the free-radical bromination of 3-nitrotoluene (B166867). This reaction is often initiated by light or a radical initiator. A general procedure involves heating 3-nitrotoluene and adding bromine dropwise over a period of time.
3-Nitrobenzyl chloride can be prepared from 3-nitrobenzyl alcohol by reaction with a chlorinating agent such as thionyl chloride.
Formation of the Benzyloxy Ether Linkage
The key step in the synthesis of this compound is the formation of the ether bond between the substituted benzaldehyde and the benzyl halide.
Nucleophilic Substitution Reactions for O-Alkylation (e.g., Williamson Ether Synthesis variants)
The Williamson ether synthesis is the most common and versatile method for this transformation. This reaction involves the O-alkylation of a deprotonated alcohol (an alkoxide) by an alkyl halide through an SN2 mechanism. In the context of synthesizing the target compound, 5-bromo-2-hydroxybenzaldehyde is treated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-nitrobenzyl bromide or chloride and displacing the halide leaving group.
The general reaction is as follows:
5-bromo-2-hydroxybenzaldehyde + Base → 5-bromo-2-phenoxide 5-bromo-2-phenoxide + 3-nitrobenzyl halide → this compound
This method is widely applicable for the preparation of both symmetrical and unsymmetrical ethers.
Optimization of Reaction Conditions (e.g., solvent systems, base selection, temperature control)
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature are all critical factors that must be optimized to achieve a high yield and minimize side reactions.
Base Selection: A variety of bases can be employed to deprotonate the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde. Common choices for aryl ethers include inorganic bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). Stronger bases like sodium hydride (NaH) can also be used, particularly when a complete and irreversible deprotonation is desired. The selection of the base can influence the reaction rate and the potential for side reactions.
Solvent Systems: The choice of solvent is crucial for dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity. Commonly used solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
Temperature Control: The reaction temperature can significantly impact the rate of the Williamson ether synthesis. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination if secondary or tertiary alkyl halides are used, though this is less of a concern with primary benzylic halides like 3-nitrobenzyl bromide. The optimal temperature is typically determined empirically for each specific set of reactants and conditions.
A representative set of conditions for a similar Williamson ether synthesis is provided in the table below:
| Phenolic Compound | Benzyl Halide | Base | Solvent | Conditions | Yield |
| Syringaldehyde | p-Nitrobenzyl bromide | Potassium Carbonate | Acetone | Reflux, 4 hours | 93% |
Exploration of Alternative Synthetic Routes
While the Williamson ether synthesis is the most prevalent method, other strategies can be considered for the formation of the benzyloxy ether linkage.
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol. In this case, one could envision a reaction between 5-bromo-2-hydroxybenzaldehyde and a 3-nitrobenzyl derivative in the presence of a copper catalyst. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts and ligands to improve the reaction conditions.
The Mitsunobu reaction provides another alternative for forming the ether linkage. This reaction allows for the conversion of a primary or secondary alcohol to an ether using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.org In this scenario, 5-bromo-2-hydroxybenzaldehyde would act as the nucleophile and 3-nitrobenzyl alcohol would be the alcohol component. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 3-nitrobenzyl alcohol.
Multi-step Convergent and Linear Synthesis Pathways
The synthesis of complex organic molecules is broadly categorized into linear and convergent strategies, each with distinct advantages and efficiencies.
A linear synthesis assembles a molecule sequentially, with each step building upon the previous one. For this compound, a practical linear approach involves the Williamson ether synthesis. This well-established reaction forms an ether by coupling an alkoxide with an alkyl halide through an SN2 mechanism. jk-sci.commasterorganicchemistry.com
The proposed linear synthesis is a two-step process starting from commercially available 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).
Formation of the Alkoxide: 5-bromo-2-hydroxybenzaldehyde is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. This creates a nucleophilic phenoxide intermediate.
Nucleophilic Substitution: The phenoxide is then reacted with 3-nitrobenzyl bromide. The nucleophilic oxygen attacks the benzylic carbon of the 3-nitrobenzyl bromide, displacing the bromide leaving group to form the desired ether product, this compound. masterorganicchemistry.comlibretexts.org
Table 1: Proposed Linear Synthesis via Williamson Ether Synthesis
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 5-Bromo-2-hydroxybenzaldehyde, 3-Nitrobenzyl bromide | K₂CO₃, Acetone | This compound | Williamson Ether Synthesis (SN2) |
A plausible convergent strategy for the target molecule would involve preparing two key intermediates separately:
Fragment A: A protected version of 5-bromobenzaldehyde, for instance, 5-bromo-2-methoxybenzaldehyde.
Fragment B: A 3-nitrobenzyl alcohol derivative suitable for coupling.
Table 2: Comparison of Linear vs. Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | A → B → C → D | A → B; C → D; then B + D → E |
| Efficiency | Overall yield drops significantly with each step. | Higher potential overall yield as the main chain is shorter. |
| Flexibility | A failure in an early step compromises the entire synthesis. | Allows for parallel production of fragments; easier to optimize individual fragment syntheses. |
| Application | Simpler for less complex structures. | Preferred for complex molecules with multiple distinct fragments. |
Palladium-Catalyzed Coupling Reactions for Carbon-Carbon and Carbon-Oxygen Bond Formation
Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the efficient formation of carbon-carbon (C-C) and carbon-heteroatom bonds.
For the synthesis of this compound, a palladium-catalyzed C-O coupling reaction, such as the Buchwald-Hartwig amination-type etherification, represents a powerful alternative to the classical Williamson synthesis. wikipedia.orgorganic-chemistry.org This method couples an alcohol (or phenol) with an aryl halide. In a hypothetical application, 5-bromo-2-hydroxybenzaldehyde could be coupled with a suitable 3-nitrobenzyl precursor under palladium catalysis. These reactions often employ specialized phosphine ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation (or deprotonation/coordination), and reductive elimination. jk-sci.comalfa-chemistry.com
Palladium-catalyzed C-C coupling reactions are invaluable for creating analogues of the target molecule. The bromine atom on the benzaldehyde ring serves as a functional handle for such transformations. For instance, a Suzuki-Miyaura coupling could be employed to replace the bromine atom with a variety of aryl or vinyl groups, thereby generating a library of analogues. researchgate.net This reaction couples an organoboron compound (e.g., an arylboronic acid) with an organohalide.
Table 3: Potential Palladium-Catalyzed Reactions for Synthesis and Analogue Development
| Reaction | Bond Formed | Reactants for Analogue Synthesis | Catalyst/Ligand Example |
| Suzuki-Miyaura Coupling | C-C | This compound + Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald-Hartwig C-O Coupling | C-O | 5-Bromo-2-hydroxybenzaldehyde + 3-Nitrobenzyl bromide | Pd₂(dba)₃, BINAP, Cs₂CO₃ |
Research has demonstrated the successful Suzuki-Miyaura coupling of 5-bromosalicylaldehyde (B98134) with various arylboronic acids, highlighting the feasibility of modifying this specific molecular scaffold using palladium catalysis. researchgate.net This provides a strong precedent for applying similar strategies to the target compound to explore structure-activity relationships.
Reaction Monitoring and Process Development in Academic Synthesis
The successful synthesis of a target compound in an academic setting relies on careful reaction monitoring and process development to optimize conditions and maximize yields.
Reaction Monitoring is the real-time or periodic analysis of a reaction mixture to determine its progress. A primary tool for this in academic labs is Thin-Layer Chromatography (TLC). rochester.edumsu.edu For the synthesis of this compound, a TLC plate would be spotted with the starting material (5-bromo-2-hydroxybenzaldehyde), the reaction mixture, and a "cospot" containing both. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the more nonpolar product will appear at a higher Rf value. msu.edu
Other spectroscopic methods are also crucial:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the phenolic -OH proton signal from the starting material and the appearance of the benzylic -CH₂- protons from the product around 5 ppm. libretexts.org
Mass Spectrometry (MS): Can confirm the formation of the product by identifying its molecular weight.
Infrared (IR) Spectroscopy: Can show the disappearance of the broad O-H stretch of the starting phenol (B47542) and the appearance of the C-O-C ether stretch in the product.
Process Development in an academic context involves the systematic optimization of reaction parameters to improve outcomes. mit.edud-nb.info For the proposed Williamson ether synthesis, key variables to optimize would include:
Base: Comparing weak bases (K₂CO₃, Cs₂CO₃) with strong bases (NaH) to find the best balance between reaction rate and side reactions.
Solvent: Testing various polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) to enhance the SN2 reaction rate. jk-sci.com
Temperature: Determining the optimal temperature to ensure a reasonable reaction time without causing decomposition of reactants or products.
Stoichiometry: Adjusting the ratio of the alkyl halide and base to the phenol to maximize conversion.
Through iterative cycles of running the reaction under varied conditions and analyzing the results, an optimized and reproducible procedure can be established, which is a fundamental aspect of synthetic chemistry research. researchgate.net
Reactivity of the Aldehyde Moiety
The aldehyde group is the most prominent site for chemical transformations in this molecule. Its carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous addition and condensation reactions.
Mechanisms of Nucleophilic Addition Reactions (e.g., formation of imines, oximes, hydrazones)
Nucleophilic addition to the aldehyde group is a fundamental reaction class for this compound. youtube.comacs.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. researchgate.net This is followed by protonation to yield the final addition product. acs.org For nucleophiles like amines and their derivatives, this initial addition is often followed by an elimination step (dehydration) to form a C=N double bond. ncert.nic.in
Imine Formation: The reaction with primary amines yields imines, also known as Schiff bases. researchgate.net The mechanism proceeds in several steps under acidic catalysis:
Nucleophilic Attack: The nitrogen atom of the primary amine attacks the carbonyl carbon. arcjournals.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. arcjournals.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). researchgate.net
Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming a protonated imine, or iminium ion. arcjournals.org
Deprotonation: A base (like water) removes the proton from the nitrogen, yielding the neutral imine product. researchgate.netarcjournals.org
The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group for elimination, while enough of the amine must remain unprotonated to act as a nucleophile. nih.gov
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) follows a similar mechanism to imine formation to produce an oxime. Current time information in Pasuruan, ID. This reaction is often carried out in the presence of a weak base like pyridine (B92270) or in an acidic medium. wikipedia.org The resulting oxime can exist as (E) and (Z) isomers. For instance, the synthesis of (E)-5-bromo-2-hydroxybenzaldehyde oxime is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol (B145695) with pyridine. wikipedia.org
Hydrazone Formation: When reacted with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine), the aldehyde forms hydrazones. rsc.org The mechanism is analogous to imine formation, involving nucleophilic attack by the terminal nitrogen of the hydrazine, formation of a carbinolamine intermediate, and subsequent acid-catalyzed dehydration to form the C=N bond of the hydrazone. researchgate.net These reactions are valuable for the characterization of aldehydes. ncert.nic.in
Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety
| Reaction | Nucleophile | Intermediate | Product |
| Imine Formation | Primary Amine (R-NH₂) | Carbinolamine | Imine (Schiff Base) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Carbinolamine | Oxime |
| Hydrazone Formation | Hydrazine (R-NH-NH₂) | Carbinolamine | Hydrazone |
Chemo- and Regioselective Oxidation and Reduction Pathways
The presence of multiple reducible (aldehyde, nitro) and oxidizable (aldehyde) groups allows for chemo- and regioselective transformations, depending on the reagents and conditions employed.
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid without affecting the other substituents. This is a common transformation for aromatic aldehydes. researchgate.net Various oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and compatibility with other functional groups. Reagents like pyridinium (B92312) bromochromate (PBC) and isoquinolinium bromochromate (IQBC) are known to oxidize substituted benzaldehydes to their corresponding benzoic acids. researchgate.netarcjournals.org The reaction with bromine in aqueous acetic acid is another method for this transformation. researchgate.net
Pathway: this compound → 5-Bromo-2-[(3-nitrobenzyl)oxy]benzoic acid
Reduction: Selective reduction of either the aldehyde or the nitro group is a key synthetic challenge.
Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. ncert.nic.in A particularly useful method for the chemoselective reduction of an aldehyde in the presence of a nitro group involves using thiourea (B124793) dioxide (TUDO) in an aqueous alkali-ethanolic system, which yields the corresponding nitroalcohol in high yields. organic-chemistry.org This pathway preserves the nitro functionality for subsequent reactions.
Pathway: this compound → {5-Bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds. This requires careful selection of reagents to avoid simultaneous reduction of the aldehyde. Catalytic hydrogenation (e.g., using H₂ with catalysts like Pd, Pt, or Ni) is a common method, though it can sometimes also reduce the aldehyde. acs.orgrsc.org To prevent this, the aldehyde group can be protected as an acetal (B89532) prior to reduction of the nitro group, followed by deprotection. Alternatively, specific chemoselective methods using reagents like samarium(0) metal or complexes of iron or molybdenum have been developed to reduce aromatic nitro groups while tolerating aldehydes. acs.orgmasterorganicchemistry.com
Pathway: this compound → 5-Bromo-2-[(3-aminobenzyl)oxy]benzaldehyde
Table 2: Selective Oxidation and Reduction Pathways
| Transformation | Functional Group Targeted | Reagent Example(s) | Product Functional Group |
| Oxidation | Aldehyde | Pyridinium Bromochromate (PBC) | Carboxylic Acid |
| Reduction | Aldehyde | Thiourea Dioxide (TUDO), NaBH₄ | Primary Alcohol |
| Reduction | Nitro Group | Catalytic Hydrogenation (with aldehyde protection), specific chemoselective reagents (e.g., Sm(0)) | Primary Amine |
Claisen-Schmidt Condensation Reactions for Chalcone (B49325) Synthesis
The aldehyde functionality of this compound makes it an ideal substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. ncert.nic.in Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.
The mechanism involves the following steps:
Enolate Formation: A strong base (e.g., NaOH or KOH) removes an α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a β-hydroxy ketone (an aldol (B89426) adduct).
Dehydration: The aldol adduct is readily dehydrated under the reaction conditions (often with gentle heating) to yield the final α,β-unsaturated ketone (chalcone). This elimination is favored by the formation of a conjugated system spanning the two aromatic rings and the carbonyl group.
The substituents on the benzaldehyde ring influence the reaction rate. Electron-withdrawing groups, such as the bromo and the distant nitro group (acting through the ether linkage), can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
Influence of Aromatic Substituents on Reactivity
Electronic Effects of Bromo and Nitro Groups on Aromatic Electrophilic/Nucleophilic Substitution
Ring A (Benzaldehyde Ring): The bromine atom at the 5-position influences the reactivity of the benzaldehyde ring.
Inductive Effect (-I): As a halogen, bromine is highly electronegative and withdraws electron density from the ring through the sigma bond (a strong -I effect). This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). libretexts.orguomustansiriyah.edu.iq
Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be donated into the aromatic π-system (a +M effect). msu.edu This effect directs incoming electrophiles to the ortho and para positions relative to the bromine.
Ring B (Nitrobenzyl Ring): The nitro group (NO₂) at the 3-position is a powerful electron-withdrawing group.
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong electron-withdrawing inductive effect.
Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via resonance, placing a partial positive charge on the ortho and para positions. msu.edu
Impact of the Benzyloxy Moiety on Aromatic Ring Activation/Deactivation Patterns
The benzyloxy group, -O-CH₂-Ar, acts as a substituted alkoxy group attached to the benzaldehyde ring at the 2-position. The key influence comes from the ether oxygen atom directly bonded to the ring.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. libretexts.org
Resonance Effect (+M): The oxygen atom has lone pairs of electrons which it can donate into the aromatic ring through resonance. This donation significantly increases the electron density within the ring, particularly at the ortho and para positions relative to the oxygen. msu.eduyoutube.com
The combined directing effects on the benzaldehyde ring (Ring A) are as follows:
The benzyloxy group at C2 strongly activates and directs ortho (C3) and para (C6).
The bromo group at C5 deactivates but directs ortho (C4, C6) and para (C2 - already substituted).
The aldehyde group is a deactivating, meta-director (directing to C3, C5 - C5 already substituted).
The most activated positions for electrophilic attack on the benzaldehyde ring would be C3 and C6, with the strong activating effect of the benzyloxy group being the dominant factor.
Reactions at the Benzylic Position
The benzylic position in this compound, the carbon atom situated between the phenyl ring of the nitrobenzyl group and the ether oxygen, is a site of enhanced reactivity. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize intermediates such as radicals, carbocations, or carbanions through resonance. Two primary reactions characteristic of the benzylic position are free-radical bromination and oxidation. masterorganicchemistry.com
Benzylic Bromination: Free-radical bromination, often known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.com This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. The purpose of NBS is to provide a consistent, low concentration of elemental bromine (Br₂), which favors the radical substitution pathway over competing ionic reactions, such as addition to the aromatic ring. masterorganicchemistry.com For this compound, this reaction would replace one of the benzylic hydrogens with a bromine atom, yielding 5-bromo-2-({bromo(3-nitrophenyl)methyl}oxy)benzaldehyde. This product, now a benzyl bromide derivative, becomes a versatile intermediate for subsequent nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. youtube.com
Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the benzylic C-H bonds. masterorganicchemistry.comyoutube.com In the case of this compound, which has two benzylic hydrogens, oxidation would transform the benzylic CH₂ group into a ketone. This would result in the formation of an ester, specifically 3-nitrobenzoyl 5-bromo-2-formylbenzoate, effectively cleaving the ether linkage. The reaction proceeds until no benzylic hydrogens remain. masterorganicchemistry.com
| Reaction Type | Typical Reagents | Potential Product | Key Intermediate |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light (hν) or peroxide | 5-bromo-2-({bromo(3-nitrophenyl)methyl}oxy)benzaldehyde | Benzylic radical |
| Oxidation | KMnO₄ or Na₂Cr₂O₇ | 3-nitrobenzoyl 5-bromo-2-formylbenzoate | Not applicable (direct oxidation) |
Photochemical Transformations of Aryl-Nitro Systems
Aryl-nitro compounds are known for their rich photochemistry, which is largely dictated by the position of the nitro group on the aromatic ring. While ortho-nitrobenzyl compounds are extensively studied for their use as photolabile protecting groups, meta and para isomers exhibit different photochemical behaviors. cdnsciencepub.com The excitation of a nitroarene by UV light promotes it from its ground state to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable, long-lived triplet state (T₁). This excited triplet state is a powerful biradical species that drives the subsequent chemical transformations. acs.org
The photochemistry of this compound is primarily influenced by the 3-nitrobenzyl (a meta-nitro) moiety.
Established Mechanism for ortho-Nitrobenzyl Ethers: For comparison, the photocleavage of ortho-nitrobenzyl ethers is a well-established intramolecular redox process. researchgate.net Upon UV irradiation (typically around 365 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon. upenn.edu This leads to the formation of an aci-nitro intermediate. Subsequent rearrangement and cyclization form transient species that ultimately break down, resulting in the cleavage of the benzylic C-O bond. The final products are an o-nitrosobenzaldehyde and the released alcohol/phenol. researchgate.netresearchgate.net This process is widely used for the controlled release of biologically active molecules. nih.gov
Photochemistry of meta-Nitrobenzyl Ethers: In contrast to the intramolecular hydrogen abstraction seen in ortho-isomers, meta- and para-nitrobenzyl derivatives are generally not considered photolabile in the same way. cdnsciencepub.com However, they are not photochemically inert. In aqueous solutions and the presence of oxygen, m-nitrobenzyl ethers can undergo photooxygenation. The proposed mechanism involves the formation of a photogenerated nitrobenzyl carbanion intermediate. This carbanion reacts with molecular oxygen to yield a stable α-hydroperoxy ether as the primary photochemical product. Subsequent acid hydrolysis of this intermediate produces m-nitrobenzaldehyde and hydrogen peroxide. cdnsciencepub.com Therefore, under UV irradiation in an aqueous, oxygenated environment, this compound would not be expected to undergo efficient photo-cleavage via the intramolecular redox pathway but could instead be transformed into 3-nitrobenzaldehyde (B41214) and 5-bromo-2-hydroxybenzaldehyde through a photooxygenation-hydrolysis sequence.
Recent research has also explored other photochemical transformations of nitroarenes, such as reduction to anilines mediated by systems like NaI/PPh₃ or copper-catalyzed reductive arylation with arylboronic acids, which leverage the reactivity of the photoexcited nitro group. acs.orgorganic-chemistry.orgacs.org
Metal-Catalyzed Transformations
The structure of this compound contains multiple functional groups amenable to metal-catalyzed transformations, notably the aryl bromide and the benzaldehyde functionalities.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov The presence of a bromine atom on the benzaldehyde ring of this compound makes it an excellent candidate for this reaction. This transformation couples the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.goveurekaselect.com
This reaction would replace the bromine atom with a new aryl or heteroaryl group, allowing for the synthesis of a diverse library of biaryl compounds. The general reaction scheme is as follows:
This compound + R-B(OH)₂ → 5-R-2-[(3-nitrobenzyl)oxy]benzaldehyde + MBr + B(OH)₃
Where R is an aryl or heteroaryl group, and the reaction is catalyzed by a palladium complex. The choice of catalyst, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. researchgate.net For example, catalysts like Pd(PPh₃)₄ or systems based on Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos) are commonly employed. researchgate.net Bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are used to activate the boronic acid. researchgate.netnih.gov The reaction generally shows good tolerance for various functional groups, including the aldehyde and nitro groups present in the molecule. nih.gov
| Catalyst System | Base | Solvent | Boron Reagent | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Aryl/Heteroaryl Boronic Acids | researchgate.net |
| Pd(OAc)₂ / XPhos | K₂CO₃ | aq. THF | Aryl Boronic MIDA esters | researchgate.net |
| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Potassium Aryltrifluoroborates | nih.gov |
Reactions of the Benzaldehyde Group: The aldehyde functionality is a versatile handle for numerous catalytic and non-catalytic transformations. It can participate in condensation reactions such as the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds (e.g., malononitrile) in the presence of a base or a catalyst to form a new carbon-carbon double bond. acs.org It is also a key reactant in multicomponent reactions like the Biginelli reaction to synthesize dihydropyrimidinones. acs.org Furthermore, the aldehyde can be converted into a Schiff base (imine) by reacting with primary amines, a common step in the synthesis of more complex ligands and organic molecules. tandfonline.comchemicalbook.com
Reactions Involving a Benzyl Bromide Derivative: As discussed in section 3.2.3, the benzylic position can be brominated to form a benzyl bromide derivative. This derivative is itself a substrate for metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be performed on benzyl bromides to couple them with potassium aryltrifluoroborates, providing a route to diarylmethane structures. nih.gov This opens up a secondary pathway for modification, allowing for the introduction of an aryl group at the benzylic position of the nitrobenzyl moiety.
Design Principles for Novel Derivatives
The strategic design of new molecules based on the this compound framework involves targeted alterations to its functional groups and aromatic systems. These changes can influence reactivity, conformation, and potential intermolecular interactions.
Systematic Modification of the Aldehyde Functionality
The aldehyde group is a highly reactive and versatile functional group, serving as a key starting point for a variety of chemical transformations. Systematic modifications can convert it into other important functional groups, thereby creating a diverse set of derivatives.
Conversion to Carboxylic Acids: Oxidation of the aldehyde group yields the corresponding carboxylic acid. This transformation introduces an acidic proton and a hydrogen bond donor/acceptor group, significantly altering the molecule's polarity and potential for forming salts or esters.
Conversion to Alcohols: Reduction of the aldehyde provides the primary alcohol derivative. This change removes the electrophilic carbonyl carbon and introduces a hydroxyl group, which can act as a nucleophile or a hydrogen bond donor.
Conversion to Nitriles: The aldehyde can be converted to a nitrile group through a two-step process, typically involving the formation of an aldoxime intermediate followed by dehydration. The linear nitrile group dramatically alters the steric profile and introduces a different type of polar, electron-withdrawing character.
Table 1: Key Transformations of the Aldehyde Group
| Target Functional Group | Type of Reaction | Potential Reagents | Resulting Change in Properties |
|---|---|---|---|
| Carboxylic Acid | Oxidation | KMnO₄, Jones reagent (CrO₃/H₂SO₄), Tollens' reagent | Increases acidity and polarity; enables ester and amide formation. |
| Alcohol | Reduction | NaBH₄, LiAlH₄ | Increases nucleophilicity; removes carbonyl electrophilicity. |
Variation of the Nitrobenzyl Moiety
The 3-nitrobenzyl group plays a crucial role in defining the electronic properties and spatial arrangement of the ether linkage. Modifications to this part of the molecule can fine-tune these characteristics.
Table 2: Effects of Modifying the Benzyl Moiety
| Modification | Example Substituent | Position | Primary Effect | Consequence |
|---|---|---|---|---|
| Isomerism | -NO₂ | ortho, para | Inductive and Resonance (EWG) | Alters electronic distribution and potential for intramolecular interactions. youtube.com |
| EWG Variation | -CN, -CF₃ | meta | Strong Inductive (EWG) | Modifies the acidity of benzylic protons and ether stability. |
Substituent Effects on the Brominated Phenyl Ring
The bromine atom on the main phenyl ring is a key functional handle for further diversification, particularly through cross-coupling reactions. Its position and identity can be varied to influence reactivity.
Positional Isomerism: Moving the bromine atom from position 5 to other positions (e.g., 3 or 4) would alter the steric environment around the aldehyde and ether functionalities. This can impact the accessibility of these groups to reagents and change the regioselectivity of subsequent aromatic substitution reactions.
Halogen Variation: Replacing bromine with other halogens affects the reactivity of the C-X bond. The bond strength decreases in the order C-Cl > C-Br > C-I. libretexts.org Therefore, an iodo-substituted analogue would be more reactive in palladium-catalyzed cross-coupling reactions, while a chloro-substituted version would be more stable and less reactive. libretexts.org This principle allows for selective and sequential cross-coupling reactions if multiple different halogens are present on an aromatic scaffold. Fluorine, being highly electronegative, would primarily exert a strong inductive effect. libretexts.org
Synthesis and Characterization of Novel Compound Classes from this compound
The strategic placement of reactive functional groups on the parent molecule enables its use as a building block for more complex chemical structures, including heterocyclic systems and extended polyaromatic architectures.
Formation of Heterocyclic Scaffolds
The aldehyde functionality is a common starting point for the construction of various heterocyclic rings, which are prevalent in medicinal chemistry and materials science.
Indole (B1671886) Derivatives: Indoles can be synthesized through various methods starting from an aldehyde. For instance, a reaction with 2-aminobenzyl triphenylphosphonium bromide could yield 2-substituted indoles. organic-chemistry.org Another approach involves the acid-catalyzed reaction of an indole with an aminobenzaldehyde, though this would involve a different reaction partner. rsc.org
Thiazole (B1198619) Derivatives: Thiazoles are often prepared via the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide. youtube.com The parent aldehyde can be converted to the necessary α-haloketone precursor. Alternatively, multicomponent reactions involving an aldehyde, an amine, and elemental sulfur can directly yield thiazole derivatives. researchgate.netorganic-chemistry.org
Pyrazole Derivatives: Pyrazoles can be synthesized through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov The parent aldehyde can serve as a precursor to the required 1,3-dicarbonyl intermediate, for example, through a Claisen-Schmidt condensation with a ketone to form an α,β-unsaturated ketone, which can then react with a hydrazine. pharmaguideline.com Multicomponent reactions involving aldehydes, malononitrile, and phenylhydrazine also provide a direct route to highly substituted pyrazoles. researchgate.net
Development of Conjugated Systems and Polyaromatic Architectures
Both the aldehyde and the bromo-substituent serve as reactive sites for extending the molecule's π-system and building larger, polyaromatic structures.
Formation of Conjugated Systems: The aldehyde group readily participates in olefination reactions to form carbon-carbon double bonds, extending conjugation.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the aldehyde to an alkene. The stereoselectivity can be influenced by the nature of the ylide and the substituents on the aldehyde. acs.orgacs.org
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate (B1237965) carbanion and typically yields (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com The use of specific phosphonates, such as those in the Still-Gennari modification, can favor the formation of (Z)-alkenes. nrochemistry.com
Construction of Polyaromatic Architectures: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds between sp²-hybridized centers.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl system. libretexts.orgwikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction involves coupling the aryl bromide with a terminal alkyne, creating an aryl-alkyne linkage. wikipedia.orgorganic-chemistry.org This method is highly effective for building rigid, linear extensions to the aromatic core. researchgate.net
Table 3: Reactions for Extending π-Conjugation and Building Polyaromatic Systems
| Reaction Type | Functional Group Involved | Coupling Partner | Resulting Structure |
|---|---|---|---|
| Wittig Reaction | Aldehyde | Phosphonium ylide | Alkene |
| Horner-Wadsworth-Emmons | Aldehyde | Phosphonate carbanion | (E)-Alkene (typically) |
| Suzuki-Miyaura Coupling | Bromo | Organoboron reagent | Biaryl system |
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the synthesis of ligands, metal complexation, or structure-reactivity and structure-property relationship studies for derivatives of the chemical compound This compound .
The requested sections of the article, "4.2.3. Ligand Synthesis and Metal Complexation (e.g., Schiff base metal complexes)" and "4.3. Structure-Reactivity and Structure-Property Relationship Studies of Derivatives," require detailed experimental findings and analysis that are not present in the public domain for this specific molecule.
Research in this area often focuses on related structures, such as derivatives of 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde), where the hydroxyl group is a key site for modification and complexation. However, the presence of the 2-[(3-nitrobenzyl)oxy] group in the target compound makes it a distinct chemical entity for which dedicated studies have not been found.
Therefore, it is not possible to generate the requested article content while adhering to the strict requirement of focusing solely on "this compound".
Research Applications and Synthetic Potential
The true value of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde lies in its potential as a multifunctional intermediate for the synthesis of more complex molecules, particularly in the fields of heterocyclic and medicinal chemistry.
The molecule possesses several strategic functional groups that can be selectively manipulated:
The aldehyde serves as a handle for chain extension or the introduction of new functionalities through reactions like condensation, reductive amination, or Wittig olefination. umich.edu
The aromatic bromine atom is a key site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl systems or other elaborate structures.
The nitro group can be readily reduced to a primary amine (-NH₂). This transformation introduces a versatile nucleophilic and basic center, which can be further derivatized to form amides, sulfonamides, or participate in the synthesis of nitrogen-containing heterocycles.
The benzyloxy ether is a stable linkage, but it can also be cleaved under hydrogenolysis conditions to unmask a phenolic hydroxyl group, providing another point for chemical modification. organic-chemistry.org
The strategic combination of these functionalities makes this compound a valuable precursor for creating diverse molecular libraries. For instance, similarly substituted benzaldehydes have been used as starting materials in the synthesis of complex, biologically active heterocyclic systems like spiro-indolofurobenzopyrans. rsc.org Furthermore, various benzyloxybenzaldehyde derivatives have been synthesized and investigated for their potential as selective enzyme inhibitors, highlighting the relevance of this scaffold in drug discovery. mdpi.com
Table of Chemical Compounds
| Common Name / Type | Systematic Name |
|---|---|
| 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde | 5-bromo-2-[(3-nitrophenyl)methoxy]benzaldehyde |
| 5-Bromosalicylaldehyde (B98134) | 5-bromo-2-hydroxybenzaldehyde |
| 3-Nitrobenzyl bromide | 1-(bromomethyl)-3-nitrobenzene |
| Potassium carbonate | Potassium carbonate |
| Dimethylformamide (DMF) | N,N-Dimethylformamide |
| Toluene (B28343) | Methylbenzene |
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the successful synthesis and purity of the target molecule. Each technique probes different aspects of the molecule's quantum mechanical properties, yielding a unique fingerprint.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the carbon skeleton and the relative positions of protons.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals for each unique proton environment. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically around 10.0 ppm. A key diagnostic signal would be a singlet corresponding to the two benzylic protons (-O-CH₂-Ar), anticipated in the 5.2-5.4 ppm region. The spectrum would also feature two distinct sets of aromatic protons. The 5-bromo-benzaldehyde moiety would display three protons with complex splitting patterns (doublets and a doublet of doublets) between 7.0 and 8.0 ppm. The 3-nitrobenzyl group would show four protons, also in the aromatic region (7.5-8.4 ppm), with shifts influenced by the electron-withdrawing nitro group.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The aldehydic carbonyl carbon is expected to resonate far downfield, around 190 ppm. The spectrum would show 12 distinct aromatic carbon signals, as the substitution pattern makes all aromatic carbons in the molecule unique. The benzylic ether carbon (-O-CH₂-Ar) would give a characteristic signal in the range of 70-75 ppm. Carbons directly attached to bromine, oxygen, and the nitro group would show shifts consistent with the known electronic effects of these substituents.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~190.0 |
| Benzylic Ether (-OCH₂-) | ~5.3 (s, 2H) | ~70.0 |
Note: s = singlet, m = multiplet. Predicted values are based on standard chemical shift ranges and data from similar structures.
Vibrational spectroscopy probes the molecular vibrations of a compound and is exceptionally useful for identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde would be dominated by several strong absorption bands characteristic of its structure. A sharp, strong peak around 1700 cm⁻¹ would confirm the presence of the aldehyde carbonyl (C=O) group. Two prominent bands, typically near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), would be definitive evidence for the nitro (NO₂) group. The ether linkage (C-O-C) would be identified by stretching vibrations in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-Br stretch is expected at lower frequencies, typically below 700 cm⁻¹.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | ~1700 |
| Nitro (NO₂) | Asymmetric Stretch | ~1530 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Ether (Ar-O-CH₂) | Asymmetric Stretch | ~1250 |
| Ether (CH₂-O-Ar) | Symmetric Stretch | ~1050 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass, confirming the molecular formula of C₁₄H₁₀BrNO₄.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. A primary fragmentation pathway would involve the cleavage of the benzylic ether bond, which is relatively weak. This would be expected to generate two major fragment ions: the 3-nitrobenzyl cation at m/z 136, and an ion corresponding to the 5-bromosalicylaldehyde (B98134) radical at m/z 199/201. The presence of bromine would be easily identified by its characteristic isotopic signature, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Predicted Key Mass Spectrometry Fragments
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 334.98 / 336.98 | Molecular ion peak, showing Br isotope pattern |
| [C₇H₆NO₂]⁺ | 136 | 3-nitrobenzyl cation |
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods define molecular structure in solution or the gas phase, crystallographic analysis provides the definitive solid-state structure.
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, were such a study to be performed, it would yield precise data on bond lengths, bond angles, and torsion angles. This would unambiguously establish the molecular conformation, including the relative orientation of the two aromatic rings. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the polar nitro and carbonyl groups that stabilize the solid-state structure.
Computational Chemistry Approaches for Molecular Understanding
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing valuable insights into the geometric and electronic properties of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict its electronic structure. nih.govresearchgate.net
A comprehensive theoretical study on the closely related 5-Bromo-2-Hydroxybenzaldehyde (5-bromosalicylaldehyde) has been performed using DFT. nih.gov The optimized structure obtained from these calculations serves as a foundation for further analysis of the molecule's properties, including vibrational frequencies and electronic transitions. nih.gov The calculated geometric parameters, such as bond lengths and angles, are expected to be in good agreement with experimental data if it were available. nih.gov
The presence of the electron-withdrawing nitro group and the bromine atom, along with the ether linkage and the aldehyde functional group, will significantly influence the electronic distribution and reactivity of the molecule. DFT calculations can quantify these effects through the analysis of atomic charges and dipole moments.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity and lower stability. wikipedia.org
For this compound, the HOMO is likely to be localized on the electron-rich brominated benzaldehyde (B42025) ring, while the LUMO is expected to be concentrated on the electron-deficient nitrobenzyl moiety. The energy gap can be calculated using DFT. For the analogous 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap has been calculated, and similar studies on related compounds provide a basis for estimating the electronic properties of the title compound. nih.gov The electron-withdrawing nature of the nitro group is expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted analogues.
Below is a table of representative HOMO, LUMO, and energy gap values for analogous aromatic compounds, illustrating the expected range for the title compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5-Bromo-2-Hydroxybenzaldehyde | -6.2967 | -1.8096 | 4.4871 |
| Hypothetical this compound | -6.5 | -2.5 | 4.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). nih.gov
For this compound, the MEP map is expected to show a significant negative potential (red or yellow) around the oxygen atoms of the aldehyde and nitro groups, indicating these as the primary sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms of the aromatic rings and the aldehydic proton are likely to exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. nih.gov The bromine atom will also influence the electrostatic potential distribution on the benzaldehyde ring. Understanding the MEP is crucial for predicting the molecule's interaction with other chemical species and its potential role in chemical reactions. nih.gov
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamic properties. tandfonline.comyorku.ca For a flexible molecule like this compound, which possesses several rotatable bonds (particularly in the ether linkage), MD simulations can explore the different accessible conformations and their relative stabilities. yorku.ca
The conformational flexibility of diaryl ethers and similar structures is a key determinant of their physical and chemical properties. yorku.ca MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. While specific MD simulation data for the title compound is not available, studies on related flexible ether-containing molecules demonstrate the utility of this technique in exploring the conformational space and identifying the most stable geometries. yorku.carsc.org The simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand the influence of the surrounding medium on the molecule's conformation. researchgate.net
Applications in Chemical Synthesis and Materials Science
Role as Versatile Intermediates in Organic Synthesis
The reactivity of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde is largely dictated by its constituent functional groups: the aldehyde, the bromo substituent, the nitro group, and the benzyl (B1604629) ether linkage. This array of reactive sites allows the molecule to serve as a versatile precursor in organic synthesis.
Building Blocks for the Construction of Complex Molecular Architectures
The aldehyde group is a primary site for transformations, enabling the construction of more complex molecules. A key reaction is the condensation with primary amines to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. tandfonline.com This reaction is fundamental in synthesizing a wide variety of organic structures. For instance, the precursor 5-bromosalicylaldehyde (B98134) is widely used to create a diverse range of Schiff base ligands by reacting it with various amines. irjse.in
Furthermore, the bromine atom on the aromatic ring is a valuable handle for introducing additional complexity. It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This capability is essential for assembling elaborate molecular architectures from simpler starting materials. The nitro group can also be chemically modified, typically through reduction to an amino group, which can then be used for further derivatization.
Precursors for Pre-pharmaceutical and Agro-chemical Scaffolds
Benzaldehyde (B42025) derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. giiresearch.comsinoshiny.com The structural motifs present in this compound are found in various biologically active compounds.
Pharmaceutical Scaffolds: Schiff bases derived from the related compound, 5-bromosalicylaldehyde, and their metal complexes have been investigated for their antibacterial, antifungal, and anticancer properties. sphinxsai.commdpi.comresearchgate.net Specifically, gallium (III) complexes of 5-bromosalicylaldehyde benzoylhydrazones have demonstrated significant antiproliferative activity against leukemia cell lines. mdpi.comnih.gov The nitro group itself is a known pharmacophore present in compounds with a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.gov Additionally, nitrobenzyl ether derivatives have been explored for their potential antimicrobial activity and as photolabile protecting groups for controlled drug release. upenn.edunih.gov
Agrochemical Scaffolds: The utility of benzaldehyde derivatives extends to the agrochemical industry, where they serve as intermediates for pesticides and herbicides. giiresearch.com Metal complexes of Schiff bases derived from substituted salicylaldehydes have shown potential as fungicides and insecticides. researchgate.net The benzothiazole (B30560) scaffold, which can be synthesized from precursors like 5-bromosalicylaldehyde, is important in the discovery of new agricultural chemicals. irjse.inmdpi.com
The following table summarizes research findings on related compounds, highlighting the potential applications of scaffolds derived from this compound.
| Precursor/Related Compound | Derived Scaffold | Investigated Application | References |
| 5-Bromosalicylaldehyde | Schiff Bases & Metal Complexes | Antibacterial, Antifungal, Anticancer | researchgate.netresearchgate.nettandfonline.com |
| 5-Bromosalicylaldehyde | Gallium(III) Benzoylhydrazone Complexes | Antiproliferative (Leukemia) | mdpi.comnih.gov |
| Substituted Benzaldehydes | General Derivatives | Pharmaceutical & Agrochemical Intermediates | giiresearch.comsinoshiny.comsprchemical.com |
| Nitro-containing Compounds | Various | Antimicrobial, Antineoplastic | nih.gov |
| 5-Bromo-2-fluorobenzaldehyde | General Derivatives | Agrochemicals (Insecticides, Herbicides) |
Ligand Design and Coordination Chemistry
The field of coordination chemistry heavily relies on organic molecules that can act as ligands, binding to metal ions to form stable complexes. While the protected hydroxyl group in this compound prevents it from acting as a direct chelating agent in the same manner as its precursor, 5-bromosalicylaldehyde, its aldehyde functionality remains a key site for synthesizing ligands.
Development of Chelating Agents and Ligands for Metal Ion Complexation
The most common strategy for creating ligands from this type of compound is through the synthesis of Schiff bases. The condensation of the aldehyde group with a primary amine introduces an imine nitrogen atom, which, along with other nearby donor atoms, can coordinate with metal ions. The parent compound, 5-bromosalicylaldehyde, is a prolific precursor for a variety of ligands that form stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Ga(III). These ligands are often multidentate, meaning they can bind to the metal ion at multiple points, leading to highly stable chelate structures. mdpi.com For example, Schiff bases derived from 5-bromosalicylaldehyde and thiosemicarbazide (B42300) or its derivatives act as tridentate ONS-donor ligands, forming stable complexes with metals like copper, nickel, and tin(IV). researchgate.nettandfonline.com
Application of Metal Complexes in Catalysis and Chemical Transformations
Schiff base-metal complexes are not only structurally interesting but also functionally important, particularly in the field of catalysis. nih.gov These complexes can catalyze a wide range of organic reactions, including oxidations, reductions, and polymerization reactions. nih.govscispace.comresearchgate.net The specific catalytic activity depends on the choice of both the metal ion and the ligand structure.
For instance, metal complexes involving Schiff bases derived from salicylaldehydes have been employed as catalysts for:
Oxidation Reactions: Cobalt, iron, and ruthenium complexes can catalyze the oxidation of hydrocarbons like cyclohexane. sphinxsai.com
Hydrolysis Reactions: Certain copper complexes have been shown to enhance hydrolysis rates significantly. scispace.comresearchgate.net
Condensation Reactions: Copper(II) Schiff-base complexes have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com
The design of the ligand, which can be initiated from a precursor like this compound, is crucial in tuning the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic process.
Potential in Advanced Materials Science
The unique electronic and photophysical properties of molecules containing bromo- and nitro-substituted aromatic rings suggest that this compound could be a valuable precursor for advanced materials.
Bromoarylaldehydes are of interest for their potential to create materials with room-temperature phosphorescence (RTP), a phenomenon with applications in optoelectronic devices and chemical sensing. beilstein-journals.orgnih.gov The presence of a heavy atom like bromine can enhance phosphorescence. acs.org
Furthermore, aromatic molecules with electron-donating and electron-withdrawing groups (a "push-pull" system) are the foundation for materials with nonlinear optical (NLO) properties. These materials can alter the properties of light and are used in technologies like frequency doubling for lasers. The bromo group and the nitro group can both play significant roles in enhancing the NLO response of organic molecules. researchgate.netresearchgate.netrsc.org The combination of these groups within the structure of this compound suggests its potential as a building block for chromophores used in NLO materials.
Investigation of Nonlinear Optical (NLO) Properties
Chalcones, which are α,β-unsaturated ketones, can be readily synthesized from this compound through a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503). nih.gov These molecules are of significant interest in the field of nonlinear optics due to their extended π-conjugated systems that can give rise to large second and third-order optical nonlinearities. researchgate.netnih.govanalis.com.my The NLO response of chalcones is highly dependent on the nature and substitution pattern of the aromatic rings. researchgate.net
The general structure of chalcones derived from this compound features a donor-π-acceptor (D-π-A) or acceptor-π-donor-π-acceptor (A-π-D-π-A) framework, which is crucial for enhancing NLO properties. researchgate.netanalis.com.my In these potential derivatives, the benzaldehyde moiety containing the bromo and nitrobenzyl ether groups acts as a significant electronic component. The bromo group is an electron-withdrawing group, and the nitro group is a strong electron-withdrawing group. mdpi.com The presence of these groups is expected to influence the intramolecular charge transfer characteristics of the resulting chalcone (B49325), which is a key factor for a high NLO response. rsc.org
While specific experimental data for chalcones derived directly from this compound are not extensively reported, computational studies on similar bromo- and nitro-substituted chalcones have been performed. These theoretical investigations help in predicting the NLO behavior of such molecules. The first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which quantifies the third-order NLO response, are key parameters evaluated in these studies.
For instance, computational studies on analogous chalcones demonstrate that the substitution of electron-withdrawing groups can significantly impact the hyperpolarizability values. The position of the nitro group, in particular, has been shown to play a crucial role in the anti-inflammatory and vasorelaxant activities of chalcones, which is indicative of its strong electronic influence that would also affect NLO properties. mdpi.comresearchgate.net
Below is a representative table of calculated NLO properties for a structurally analogous chalcone, (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, to illustrate the typical range of values observed for such compounds.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Dipole Moment (μ) | ~5-10 D | Indicates the charge distribution and polarity of the molecule. |
| First Hyperpolarizability (β) | ~10-50 x 10-30 esu | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |
| Second Hyperpolarizability (γ) | ~100-500 x 10-36 esu | Measures the third-order NLO response, relevant for optical switching and limiting. |
Note: The values in the table are illustrative and based on computational data for structurally similar chalcones. Experimental values can vary based on the specific molecular structure and measurement conditions.
The design and synthesis of new chalcones derived from this compound could lead to materials with tailored NLO properties for applications in photonics and optoelectronics. nih.govum.edu.my
Exploration as Chiral Dopants or Components in Organic Optoelectronic Devices
The molecular framework of derivatives of this compound also suggests potential, though largely unexplored, applications as chiral dopants and components in organic optoelectronic devices.
For a molecule to function as a chiral dopant , it must possess chirality, meaning it is non-superimposable on its mirror image. This compound itself is not chiral. However, chirality could be introduced through synthetic modifications, for example, by incorporating a chiral center in the acetophenone precursor used for chalcone synthesis or by resolving a racemic chalcone derivative into its enantiomers. If a chiral chalcone derivative were synthesized, it could potentially be used as a dopant to induce a helical structure in a nematic liquid crystal phase, leading to the formation of a cholesteric liquid crystal. nih.gov The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which depends on the molecular shape and intermolecular interactions between the dopant and the liquid crystal host. nih.gov
In the context of organic optoelectronic devices , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), chalcone derivatives are investigated for their semiconducting and photophysical properties. um.edu.my Their conjugated structure allows for charge transport, and the presence of donor and acceptor groups can be tuned to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). analis.com.my Chalcones have been explored as materials for organic field-effect transistors and organic photovoltaic devices. um.edu.my The derivatives of this compound, with their combination of electron-withdrawing groups, could be synthesized to have specific energy levels suitable for use as electron-transporting or hole-transporting materials in such devices. However, there is currently a lack of specific research on chalcones derived from the title compound for these applications.
Future Research Trajectories and Interdisciplinary Opportunities
Development of Sustainable and Green Synthetic Methodologies
The classical synthesis of 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde would likely involve the Williamson ether synthesis. This established method entails the reaction of 5-bromo-2-hydroxybenzaldehyde with a 3-nitrobenzyl halide in the presence of a base. byjus.commasterorganicchemistry.comwikipedia.org While effective, this approach can be resource-intensive and may generate significant waste.
A comparative analysis of traditional versus green synthetic approaches is presented in the table below:
| Feature | Traditional Williamson Ether Synthesis | Potential Green Synthetic Route |
| Solvent | Often high-boiling point organic solvents | Water, supercritical CO2, or solvent-free conditions |
| Base | Strong bases like sodium hydride | Weaker, more environmentally benign bases |
| Energy Input | Conventional heating | Microwave irradiation, ultrasonic energy |
| Waste Generation | Can be significant | Minimized through atom economy principles |
Exploration of Novel Catalytic Systems Utilizing the Compound and its Derivatives
The aldehyde functional group in this compound serves as a versatile handle for the synthesis of a multitude of derivatives. These derivatives, in turn, could be explored as ligands for the development of novel catalytic systems. The presence of both bromine and a nitro group offers opportunities for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands.
Future research could focus on the synthesis of Schiff base ligands through the condensation of the aldehyde with various primary amines. These Schiff bases can then be complexed with a range of transition metals to create catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic effects of the bromo and nitro substituents could play a crucial role in modulating the catalytic activity and selectivity of these metal complexes.
| Potential Ligand Type | Metal Center | Potential Catalytic Application |
| Schiff Base | Iron, Copper, Palladium | Oxidation of alcohols, Suzuki coupling |
| Phosphine (B1218219) Ligand | Rhodium, Iridium | Asymmetric hydrogenation |
| N-Heterocyclic Carbene | Ruthenium, Gold | Olefin metathesis, C-H activation |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The aromatic rings and the polar nitro group in this compound make it an intriguing building block for supramolecular chemistry and the study of self-assembly processes. The potential for π-π stacking interactions between the aromatic rings, coupled with dipole-dipole interactions involving the nitro and carbonyl groups, could drive the formation of well-ordered supramolecular architectures.
Future investigations could explore the crystallization of the compound under various conditions to elucidate its solid-state packing and identify any non-covalent interactions that govern its self-assembly. Furthermore, derivatives of the compound could be designed to promote specific intermolecular interactions, leading to the formation of functional supramolecular materials such as liquid crystals, gels, or porous organic frameworks.
Advanced Applications in Chemical Sensing and Environmental Monitoring
The structural features of this compound suggest its potential utility in the development of chemical sensors. The nitroaromatic moiety is known to be an effective electron-accepting group, which can be exploited for the detection of electron-rich analytes through charge-transfer interactions.
Future research could focus on the design of chemosensors based on this compound for the detection of environmentally significant species, such as heavy metal ions or organic pollutants. The aldehyde group can be readily modified to introduce specific recognition sites for target analytes. Upon binding of the analyte, a measurable change in the spectroscopic properties of the molecule, such as a color change or a fluorescence response, could be observed. This would form the basis for a sensitive and selective analytical method for environmental monitoring.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde?
- Methodology : The compound is typically synthesized via nucleophilic substitution. React 5-bromo-2-hydroxybenzaldehyde with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Critical Parameters : Base strength and solvent polarity influence reaction efficiency. The nitro group’s electron-withdrawing nature enhances electrophilicity, requiring optimized stoichiometry to avoid byproducts.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzyl groups, aldehyde proton at δ ~10.2 ppm) .
- FT-IR : Validate the aldehyde carbonyl stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% for most studies) .
Q. What are the key stability considerations for handling this compound?
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) due to the aldehyde’s susceptibility to oxidation and the nitro group’s potential for photodegradation .
- Handling : Avoid prolonged exposure to light or moisture. Conduct stability assays via TLC or HPLC before critical experiments.
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the compound’s reactivity compared to halogen-substituted analogs?
- Mechanistic Insight : The nitro group enhances electrophilicity at the benzaldehyde core, facilitating nucleophilic additions (e.g., oxime formation) . In contrast, bromine or chlorine substituents prioritize halogen-bonding interactions in enzyme inhibition studies .
- Experimental Design : Compare reaction kinetics with analogs (e.g., 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde) in nucleophilic substitution or oxidation reactions. Use DFT calculations to map electronic effects .
Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?
- Case Study : If cytotoxicity varies across cell lines, validate target engagement via:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes.
- SAR Analysis : Test derivatives (e.g., replacing nitro with methoxy or methyl groups) to isolate structure-activity relationships .
- Troubleshooting : Ensure assay buffers do not degrade the aldehyde (e.g., use fresh DMSO stocks, avoid amine-containing buffers).
Q. How can researchers design derivatives to improve metabolic stability while retaining bioactivity?
- Derivatization Approaches :
- Oxime Formation : React the aldehyde with hydroxylamine to form a stable oxime, as demonstrated for analogs in reactivation studies of organophosphorus-inhibited enzymes .
- Nitro Reduction : Catalytically reduce the nitro group to an amine for enhanced solubility, then functionalize via acylation or sulfonation .
- Evaluation : Use microsomal stability assays (e.g., liver microsomes) and LC-MS to track metabolite formation.
Q. What computational tools are effective for predicting interaction mechanisms with biological targets?
- Methods :
- Molecular Docking (AutoDock/Vina) : Model binding to enzymes (e.g., cytochrome P450) using the nitro group as a hydrogen-bond acceptor .
- MD Simulations (GROMACS) : Assess conformational stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Cross-reference with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Data-Driven Analysis
Q. How to interpret conflicting spectroscopic data in structural elucidation?
- Case Example : If NMR signals for aromatic protons overlap, use:
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) .
- Common Pitfalls : Impurities from incomplete purification or solvent residues may distort spectra.
Q. What are the implications of nitro group positioning (3- vs. 4-) on biological activity?
- Comparative Data :
- 3-Nitro : Enhances steric hindrance, reducing off-target effects in enzyme inhibition (e.g., IC₅₀ = 1.2 µM for target A vs. 4.5 µM for 4-nitro analog) .
- 4-Nitro : Improves π-π stacking in receptor binding but increases metabolic liability .
- Experimental Validation : Synthesize positional isomers and test in parallel assays.
Tables for Key Comparisons
Table 1 : Reactivity of this compound vs. Halogenated Analogs
| Derivative | Reaction Rate (k, M⁻¹s⁻¹) | Major Product | Application |
|---|---|---|---|
| 3-Nitrobenzyl | 0.45 | Oxime (IC₅₀ = 0.8 µM) | Enzyme reactivation |
| 4-Bromobenzyl | 0.32 | Carboxylic acid | Anticancer lead |
| 3-Chlorobenzyl | 0.28 | Alcohol derivative | Metabolic probe |
Table 2 : Stability Under Different Storage Conditions
| Condition | Purity Retention (6 months) | Degradation Products |
|---|---|---|
| –20°C (N₂) | 98% | None detected |
| 4°C (air) | 75% | Oxidized aldehyde (~20%) |
| RT (light exposure) | 50% | Nitroso byproducts (~30%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
